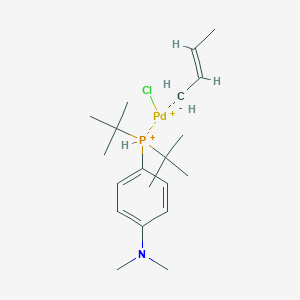

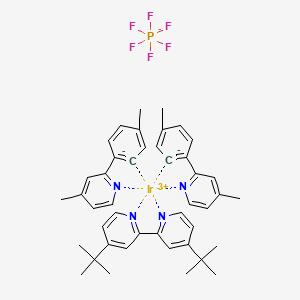

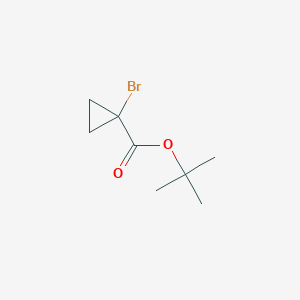

![molecular formula C19H33ClNPPd B6301800 Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) CAS No. 1235509-04-2](/img/structure/B6301800.png)

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a derivative compound that serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .

Chemical Reactions Analysis

This compound is known to be a catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .Applications De Recherche Scientifique

Advances in Catalysis

Research has shown the pivotal role of palladium complexes in enhancing catalytic activities for a variety of reactions. For instance, allylic halides have been successfully applied under biphasic conditions in carbonylation reactions, showcasing not only improved catalytic activities compared to homogeneous systems but also highlighting the challenges related to the stability of palladium–water-soluble phosphine-based catalysts (Bertoux et al., 1999).

Environmental Applications

The decomposition of environmental pollutants using catalytic methods has been a significant area of study. For example, the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, has been investigated using radio frequency (RF) plasma reactors with the addition of hydrogen, demonstrating the potential for alternative methods in environmental remediation (Hsieh et al., 2011).

Organic Synthesis

Palladium-catalyzed reactions, particularly in the formation of C-N and C-O bonds, have been extensively studied, with various palladium catalysts being developed for the arylation of amines and alcohols. These advancements underscore the importance of palladium complexes in facilitating efficient and diverse organic syntheses, contributing to natural product synthesis, new synthetic methodologies, and medicinal chemistry applications (Muci & Buchwald, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes .

Mode of Action

Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction . It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins . The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection .

Biochemical Pathways

The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process .

Result of Action

The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction . Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) involves the reaction of allyl chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine followed by the addition of palladium(II) chloride. The reaction is carried out in the presence of a base and a solvent.", "Starting Materials": [ "Allyl chloride", "Di-tert-butyl(4-dimethylaminophenyl)phosphine", "Palladium(II) chloride", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve di-tert-butyl(4-dimethylaminophenyl)phosphine in a suitable solvent.", "Step 2: Add a base to the solution and stir for some time.", "Step 3: Slowly add allyl chloride to the solution while stirring.", "Step 4: Add palladium(II) chloride to the solution and stir for some time.", "Step 5: Heat the reaction mixture to a suitable temperature and stir for some time.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 8: Purify the product by recrystallization or chromatography." ] } | |

Numéro CAS |

1235509-04-2 |

Formule moléculaire |

C19H33ClNPPd |

Poids moléculaire |

448.3 g/mol |

Nom IUPAC |

chloropalladium(1+);1-(4-ditert-butylphosphanylphenyl)-N-methylmethanamine;prop-1-ene |

InChI |

InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-10-8-13(9-11-14)12-17-7;1-3-2;;/h8-11,17H,12H2,1-7H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |

Clé InChI |

OSTWSTKYPFRHAA-UHFFFAOYSA-M |

SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |

SMILES canonique |

CC(C)(C)P(C1=CC=C(C=C1)CNC)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

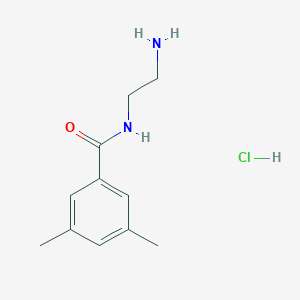

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)